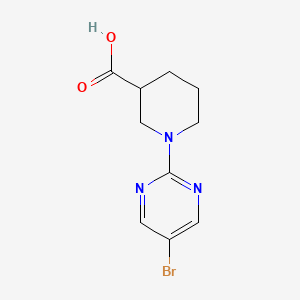

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid

Description

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Propriétés

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-4-12-10(13-5-8)14-3-1-2-7(6-14)9(15)16/h4-5,7H,1-3,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUXFIHDAKRGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375499 | |

| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799283-93-5 | |

| Record name | 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the following steps :

Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position of the pyrimidine ring.

Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine to form the desired piperidine-substituted pyrimidine.

Carboxylation: Finally, the piperidine derivative is carboxylated to introduce the carboxylic acid group at the 3-position of the piperidine ring.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including :

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid has the following chemical structure:

- Molecular Formula : C₁₁H₁₃BrN₂O₂

- CAS Number : 799283-93-5

The compound features a piperidine ring substituted with a brominated pyrimidine moiety, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various synthetic pathways.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine ring can enhance selectivity toward specific cancer types, providing a scaffold for novel anticancer drugs.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary data suggest that it exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development as an antibiotic. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for functionalization at multiple sites, facilitating the development of complex organic compounds.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing the bromine atom on the pyrimidine ring to introduce different nucleophiles.

- Carboxylation Reactions : Modifying the carboxylic acid group to create esters or amides with enhanced biological activity.

These synthetic strategies are crucial for generating libraries of compounds for high-throughput screening in drug discovery.

Neurological Disorders

Emerging research suggests that this compound may have implications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in conditions such as schizophrenia and depression.

Potential Role in Anti-inflammatory Treatments

The compound's anti-inflammatory properties have been noted in preliminary studies, indicating its potential use in treating autoimmune diseases. Further research is required to elucidate its mechanism and efficacy in vivo.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Derivatives showed IC50 values in low micromolar range against breast cancer cells. |

| Study B | Antimicrobial Effects | Compound exhibited significant inhibition against Staphylococcus aureus. |

| Study C | Neurological Impacts | Potential modulation of neurotransmitter systems was observed in animal models. |

Mécanisme D'action

The mechanism of action of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The bromopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The piperidine ring and carboxylic acid group further contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as :

5-Bromo-2-(1-piperidinyl)pyrimidine: This compound lacks the carboxylic acid group, which may affect its solubility and reactivity.

1-(5-Bromopyridin-2-yl)piperidin-3-ol:

The presence of the carboxylic acid group in this compound makes it unique and suitable for specific applications where this functional group is required.

Activité Biologique

1-(5-Bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and research applications.

Chemical Structure and Properties

The compound features a brominated pyrimidine ring linked to a piperidine moiety with a carboxylic acid functional group. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, based on structural analogs, it is hypothesized that the compound may interact with various enzymes or receptors through:

- Hydrogen bonding

- Aromatic stacking

- Ionic interactions

These interactions can influence cellular signaling pathways, gene expression, and metabolic processes.

This compound has been shown to participate in several biochemical reactions, interacting with enzymes and proteins. The bromopyridine moiety allows for halogen bonding, which may enhance binding affinity toward target proteins.

Cellular Effects

Research indicates that this compound can affect various cellular processes, including:

- Cell signaling : Modulating pathways that control cell growth and differentiation.

- Gene expression : Potentially influencing the transcription of specific genes involved in metabolic regulation.

- Cellular metabolism : Affecting energy expenditure and metabolic rates in cells.

Pharmacological Applications

This compound is being investigated for several applications:

- Medicinal Chemistry : It serves as a scaffold for developing new pharmaceuticals targeting diseases such as cancer and metabolic disorders.

- Biological Research : Used as a probe to study biological pathways and enzyme functions.

- Industrial Applications : Employed in the synthesis of specialty chemicals and materials .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Brominated pyrimidine + piperidine + carboxylic acid | Potential enzyme inhibitor |

| 1-(5-Bromopyridin-2-yl)piperidin-3-carboxylic Acid | Similar structure but lacks bromination | Moderate biological activity |

| 2-Amino-5-bromopyridine | Lacks piperidine ring | Limited activity |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Contains piperazine instead of piperidine | Targeted for CNS-related activities |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic Acid, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves coupling 5-bromopyrimidine-2-carboxylic acid derivatives with piperidine intermediates. Protecting groups, such as tert-butoxycarbonyl (Boc), can stabilize reactive amines during synthesis (e.g., as seen in Boc-protected piperidine analogs ). Optimize coupling conditions (e.g., Pd-catalyzed cross-coupling) by varying temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%). Monitor reaction progress via TLC or HPLC, using ammonium acetate buffer (pH 6.5) for analytical separation . Purify via recrystallization in ethanol/water mixtures, leveraging solubility trends observed in structurally related brominated pyridine carboxylic acids (mp 173–175°C for 5-bromopicolinic acid) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve stereochemical ambiguities in the piperidine ring and pyrimidine substitution patterns. Compare ¹H NMR splitting patterns with Boc-protected piperidine analogs to identify coupling artifacts . Use HPLC with a C18 column and pH 6.5 ammonium acetate buffer for purity assessment (>95%), calibrated against brominated pyridine-carboxylic acid standards . Confirm molecular weight via high-resolution mass spectrometry (HRMS) in positive ion mode.

Q. How can researchers enhance the solubility of this compound for in vitro assays?

- Methodological Answer : Test solubility in DMSO (polar aprotic), methanol/water mixtures (polar protic), or aqueous buffers (pH 2–9). Adjust pH using dilute HCl/NaOH to protonate/deprotonate the carboxylic acid group, as demonstrated for 5-bromonicotinic acid (solubility >10 mg/mL in basic conditions) . For low solubility, employ co-solvents (e.g., PEG-400) or formulate as sodium/potassium salts via neutralization with NaHCO₃ .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrimidine bromination be addressed during synthesis?

- Methodological Answer : Use computational modeling (DFT) to predict bromination sites based on electron density maps of the pyrimidine ring. Experimentally validate by comparing reaction outcomes under varying conditions:

- Electrophilic bromination : Employ NBS (N-bromosuccinimide) in acetic acid at 50°C.

- Directed lithiation : Use LDA (lithium diisopropylamide) at -78°C followed by quenching with Br₂.

Monitor regioselectivity via LC-MS and compare with brominated pyridine analogs (e.g., 3-acetyl-5-bromopyridine ).

Q. What approaches resolve contradictions between computational predictions and experimental data on piperidine ring conformation?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to study ring puckering dynamics. Compare with X-ray crystallography data of analogous piperidine-carboxylic acids (e.g., (3S,4R)-Boc-protected derivatives ). Use molecular dynamics (MD) simulations with explicit solvent models to assess solvent effects on conformational stability. Reconcile discrepancies by adjusting force-field parameters (e.g., torsion angles) in computational models.

Q. What methodologies assess the compound’s stability under diverse storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–60°C for 7–14 days; monitor degradation via HPLC .

- pH stability : Incubate in buffers (pH 1–12) and quantify intact compound using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine moieties).

- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products via HRMS.

Reference storage guidelines for similar brominated heterocycles (e.g., desiccated at -20°C ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.